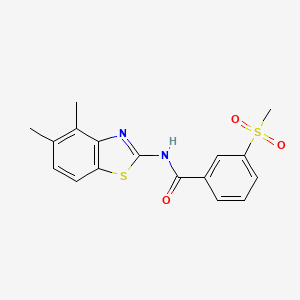

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Description

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a benzothiazole-derived compound featuring a methanesulfonyl-substituted benzamide moiety. The 4,5-dimethyl substitution on the benzothiazole ring enhances steric and electronic effects, while the methanesulfonyl group contributes to polar interactions and metabolic stability.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-10-7-8-14-15(11(10)2)18-17(23-14)19-16(20)12-5-4-6-13(9-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMFGRCRZCXFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves the reaction of 4,5-dimethylbenzo[d]thiazole with 3-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also interact with mitochondrial proteins, altering the balance between pro-apoptotic and anti-apoptotic factors, thereby inducing cell death .

Comparison with Similar Compounds

Substituent Effects on Benzamide and Benzothiazole Scaffolds

Example 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Differences :

- Replaces the benzothiazole ring with a hydroxy-dimethylethylamine group.

- Features a 3-methylbenzamide instead of a 3-methanesulfonylbenzamide.

- Functional Implications :

- The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization, whereas the benzothiazole in the target compound may coordinate metals via its sulfur and nitrogen atoms .

- The methanesulfonyl group in the target compound improves solubility and electron-withdrawing effects compared to the methyl group in this analog.

Example 2 : 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide ()

- Structural Differences :

- Incorporates a chloro-substituted benzamide and a thioxo-oxadiazole ring.

- Lacks the benzothiazole moiety.

- In contrast, the benzothiazole-methanesulfonyl combination in the target compound may prioritize kinase inhibition or metabolic stability .

Example 3: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid ()

- Structural Differences: Contains a benzothiazol-2-ylamino group linked to a tetrahydroquinoline-thiazole scaffold. Uses a carboxylic acid substituent instead of methanesulfonyl.

- Functional Implications :

Pharmacological and Physicochemical Properties

| Property | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 4-Chloro-N-[...]benzamide |

|---|---|---|---|

| Solubility | Moderate (due to methanesulfonyl) | Low (hydrophobic methyl group) | Low (chloro substituent) |

| Electron Effects | Strong EWG (methanesulfonyl) | Mild EDG (methyl) | Moderate EWG (chloro) |

| Biological Target | Kinases, metalloenzymes | C–H functionalization catalysts | Antimicrobial agents |

| Synthetic Accessibility | Multi-step (benzothiazole functionalization) | Straightforward (amide coupling) | Complex (oxadiazole synthesis) |

Key Research Findings

- Methanesulfonyl groups are associated with improved pharmacokinetic profiles in sulfonamide-based drugs, suggesting superior bioavailability compared to analogs with methyl or chloro groups .

Analog-Specific Insights :

- highlights the utility of N,O-bidentate groups in catalysis, a feature absent in the target compound but relevant for designing hybrid derivatives .

- underscores the role of heterocyclic cores (e.g., oxadiazole) in diversifying biological activity, though stability under physiological conditions may be inferior to benzothiazoles .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety with a methanesulfonyl group attached to a benzamide structure. Its molecular formula is , with a molecular weight of approximately 270.33 g/mol. The presence of the methanesulfonyl group enhances its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Cell Cycle Regulation : The compound activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.

- Mitochondrial Interaction : It interacts with mitochondrial proteins, altering the balance between pro-apoptotic and anti-apoptotic factors, which induces cell death.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity:

- In vitro Studies : In studies involving various cancer cell lines, the compound demonstrated potent cytotoxicity. For instance, it effectively inhibited the proliferation of human cancer cells at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 8 |

| A549 (Lung) | 12 |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties:

- Calcium Regulation : It has been shown to modulate calcium levels in neuronal cells, which is crucial in preventing excitotoxicity associated with neurodegenerative diseases .

| Treatment Condition | Effect on Ca²⁺ Levels (%) |

|---|---|

| Control | 100 |

| Compound Treatment | 50 |

Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cells. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through activation of caspase pathways.

Study 2: Neuroprotection in Stroke Models

Another study evaluated the compound's neuroprotective effects in a rat model of stroke. The administration of the compound resulted in reduced neuronal death and improved functional recovery post-stroke, suggesting its potential as a therapeutic agent for neuroprotection .

Q & A

Q. How to address solubility challenges in in vivo studies?

- Strategies :

- Formulate as a DMSO/PEG-400 solution (10:90 v/v) for intraperitoneal administration.

- Use cyclodextrin-based carriers to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.